molecular formula C18H13ClN4O3S B2651394 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-95-2

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2651394
CAS No.: 396719-95-2
M. Wt: 400.84
InChI Key: MVAYXKTYCRRTGP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the 4-chlorobenzamide and 4-nitrophenyl groups is usually accomplished through nucleophilic substitution reactions, where the thieno[3,4-c]pyrazole intermediate reacts with 4-chlorobenzoyl chloride and 4-nitrophenylhydrazine, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, iron powder, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It can be used in assays to investigate the binding affinity and specificity of various biological targets.

    Medicine: Due to its potential biological activities, the compound may be explored for its therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common mechanisms include enzyme inhibition, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other similar compounds, such as:

    Thienopyrazoles: Compounds with a similar thieno[3,4-c]pyrazole core, which may have different substituents on the nitrogen or sulfur atoms.

    Benzamides: Compounds with a benzamide moiety, which may have different substituents on the benzene ring or the amide nitrogen.

    Nitrophenyl derivatives: Compounds with a nitrophenyl group, which may have different substituents on the phenyl ring or different functional groups attached to the nitrogen atom.

Properties

IUPAC Name

4-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAYXKTYCRRTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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